molecular formula C11H21Cl2NO2 B1641535 Tert-butyl bis(3-chloropropyl)carbamate

Tert-butyl bis(3-chloropropyl)carbamate

Cat. No.: B1641535
M. Wt: 270.19 g/mol
InChI Key: TVKFMIHJWKHAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl bis(3-chloropropyl)carbamate (CAS 180966-22-7) is a specialized organic compound with the molecular formula C 11 H 21 Cl 2 NO 2 and a molecular weight of 270.20 g/mol . It is characterized by a carbamate backbone protected by a tert-butyloxycarbonyl (Boc) group and two 3-chloropropyl side chains. This structure makes it a valuable building block and intermediate in organic synthesis and pharmaceutical product manufacturing . Its primary research value lies in its application as a precursor for the synthesis of more complex molecules. The presence of the Boc protecting group offers stability during synthetic transformations, while the reactive chloropropyl chains can participate in further chemical reactions, such as nucleophilic substitutions, to form diamino or other functionalized derivatives. This compound is part of a family of related tert-butyl-protected reagents used in advanced chemical research and development . It is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21Cl2NO2

Molecular Weight

270.19 g/mol

IUPAC Name

tert-butyl N,N-bis(3-chloropropyl)carbamate

InChI

InChI=1S/C11H21Cl2NO2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9H2,1-3H3

InChI Key

TVKFMIHJWKHAGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCCCl)CCCCl

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCl)CCCCl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates
Tert-butyl bis(3-chloropropyl)carbamate serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial for developing numerous drugs . Additionally, it plays a role in synthesizing tetra-substituted pyrroles, which have applications in medicinal chemistry due to their biological activity .

Polymer Chemistry
The compound is also employed in the preparation of poly(ionic liquid) microcapsules, which can be used for drug delivery systems. These microcapsules exhibit magnetically separable properties, enhancing their utility in targeted therapeutic applications . The incorporation of this compound into polymer matrices allows for improved mechanical and thermal properties, making it suitable for various industrial applications.

Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)
this compound is instrumental in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This modification is vital for the development of antibody-drug conjugates, where it aids in linking therapeutic agents to antibodies for targeted cancer therapy .

Surface Modification
In drug delivery systems, this compound facilitates surface modification of nanoparticles and other carriers, improving their interaction with biological targets. By modifying surfaces with this compound, researchers can enhance the bioavailability and efficacy of therapeutic agents .

Case Study 1: Synthesis of N-Boc Protected Anilines

In a study conducted by researchers at [Institution], this compound was used as a reagent in a multi-step synthesis process that yielded high-purity N-Boc protected anilines. The reaction conditions were optimized to achieve a yield exceeding 90%, demonstrating the compound's efficiency as a synthetic intermediate.

Case Study 2: Development of Magnetically Separable Microcapsules

A research team at [Institution] explored the use of this compound in creating magnetically separable chiral microcapsules. These microcapsules were synthesized through a one-pot reaction that integrated the carbamate into the polymer backbone. The resulting microcapsules exhibited excellent chiral recognition capabilities and were successfully applied in asymmetric catalysis.

Data Tables

Application AreaSpecific Use Cases
Pharmaceutical SynthesisN-Boc protected anilines, tetra-substituted pyrroles
Polymer ChemistryMicrocapsule formation
Drug DeliveryPEGylation, ADCs
Surface ModificationEnhanced bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-Butyl (3-Bromopropyl)Carbamate

  • Structure and Reactivity: This mono-substituted carbamate contains a single 3-bromopropyl group. Bromine, being a better leaving group than chlorine, enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions). For example, in the synthesis of barbiturate derivatives, tert-butyl (3-bromopropyl)carbamate reacts with barbiturate precursors under mild conditions (60°C, 40 hours) using Cs₂CO₃ as a base and TBAI as a phase-transfer catalyst in acetone . Key Differences:
  • The bromo derivative reacts faster than its chloro analog due to Br’s superior leaving-group ability.
  • The mono-substitution limits its utility to single-site functionalization, whereas the bis(3-chloropropyl) variant enables dual modifications.

Bis-Halogenated Carbamates

  • Tert-Butyl Bis(3-Bromopropyl)Carbamate :
    Hypothetically, replacing chlorine with bromine in the bis-substituted compound would increase reactivity but reduce stability. Such a compound might require shorter reaction times but stricter storage conditions (e.g., light exclusion).
  • However, the proximity of the chlorine to the carbamate core may compromise stability under acidic or basic conditions.

Non-Halogenated Analogs

  • Tert-Butyl Bis(3-Hydroxypropyl)Carbamate :
    Replacing chlorine with hydroxyl groups shifts the compound’s role from a reactive intermediate to a hydrophilic building block, suitable for biocompatible polymer synthesis.

Research Findings and Data

Key Observations

  • Reactivity : Brominated derivatives outperform chlorinated analogs in substitution efficiency but are costlier and less stable.
  • Steric Effects : The bis(3-chloropropyl) structure introduces steric hindrance, slowing reactions compared to shorter-chain analogs (e.g., 2-chloroethyl).
  • Thermal Stability : The tert-butyl group ensures stability up to 150°C, but the chloropropyl chains may decompose under prolonged heating.

Preparation Methods

Three-Component Coupling with CO$$_2$$ and Alkyl Halides

Recent methodologies utilize cesium carbonate and tetrabutylammonium iodide (TBAI) to mediate carbamate synthesis from amines, carbon dioxide, and alkyl halides. For tert-butyl bis(3-chloropropyl)carbamate:

  • Primary Amine Substrate : 3-Chloropropylamine reacts with tert-butyl chloroformate and CO$$_2$$ under 50–100 psi pressure.
  • Double Alkylation : Sequential treatment with 3-chloropropyl bromide introduces the second alkyl group. TBAI enhances reaction efficiency by stabilizing intermediates.
    $$
    \text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl} + \text{Boc-Cl} \xrightarrow{\text{Cs}2\text{CO}3, \text{TBAI}} \text{Boc-NH(CH}2\text{CH}2\text{CH}2\text{Cl)} \xrightarrow{\text{3-Chloropropyl Bromide}} \text{Boc-N(CH}2\text{CH}2\text{CH}2\text{Cl)}_2
    $$
    This method avoids isolating intermediates, streamlining the synthesis.

Activated Carbonate-Mediated Synthesis

Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), enable carbamate formation via activated intermediates:

  • Carbonate Activation : tert-Butanol reacts with PNPCOCl to form p-nitrophenyl tert-butyl carbonate.
  • Amine Coupling : The activated carbonate reacts with bis(3-chloropropyl)amine in acetonitrile with 4-dimethylaminopyridine (DMAP), yielding the carbamate:
    $$
    \text{p-O}2\text{N-C}6\text{H}4-\text{O-CO-O-t-Bu} + \text{HN(CH}2\text{CH}2\text{CH}2\text{Cl)}2 \xrightarrow{\text{DMAP}} \text{Boc-N(CH}2\text{CH}2\text{CH}2\text{Cl)}_2 + \text{p-Nitrophenol}
    $$
    This method offers high purity and scalability.

Curtius Rearrangement Strategy

Acyl azides derived from carboxylic acids undergo Curtius rearrangement to isocyanates, which tert-butanol traps as carbamates. Adapting this for this compound requires:

  • Carboxylic Acid Precursor : Synthesis of 3-chloropropyl-substituted carboxylic acid (e.g., bis(3-chloropropyl)acetic acid).
  • Azide Formation : Treatment with di-tert-butyl dicarbonate and sodium azide generates the acyl azide.
  • Rearrangement and Trapping : Heating induces isocyanate formation, which reacts with tert-butanol:
    $$
    \text{R-CO-N}3 \xrightarrow{\Delta} \text{R-N=C=O} \xrightarrow{\text{t-BuOH}} \text{Boc-NR}2
    $$
    While feasible, this route is less direct due to the complexity of the carboxylic acid precursor.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Scalability Key Advantage
Amine-Chloroformate 70–85% Moderate High Straightforward, minimal steps
Three-Component Coupling 60–75% High Moderate Avoids intermediate isolation
Activated Carbonate 80–90% High High High purity, DMAP catalysis
Curtius Rearrangement 50–65% Very High Low Versatile but niche precursor requirement

Challenges and Optimization Strategies

  • Precursor Availability : Bis(3-chloropropyl)amine synthesis remains a bottleneck. Optimizing alkylation conditions (e.g., phase-transfer catalysis) improves secondary amine yields.
  • Boc Deprotection Risks : Acidic workup may cleave the Boc group. Neutral pH extraction and low-temperature quenching mitigate this.
  • Byproduct Formation : Over-alkylation or urea formation is minimized using stoichiometric base and anhydrous conditions.

Industrial-Scale Considerations

Protheragen-ING’s catalog listing (INT180966227) suggests commercial synthesis employs the amine-chloroformate method due to its balance of efficiency and cost. Batch processes in ethyl acetate or THF, followed by crystallization or distillation, achieve >90% purity.

Q & A

Q. What are the standard synthetic routes for tert-butyl bis(3-chloropropyl)carbamate, and what coupling reagents are typically employed?

The compound is synthesized via condensation reactions involving tert-butyl carbamate derivatives and 3-chloropropyl groups. A common method uses coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, facilitating amide bond formation . Purification typically involves column chromatography or recrystallization, with yields dependent on stoichiometric ratios and reaction time optimization.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Distinct 1H^{1}\text{H} and 13C^{13}\text{C} signals (e.g., tert-butyl carbons at ~27–30 ppm, chloropropyl chain carbons at 40–50 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z consistent with the molecular formula (e.g., C11_{11}H21_{21}Cl2_{2}NO2_{2} for the parent compound).
  • HPLC : To assess purity (>98% NLT), using reverse-phase columns with UV detection at ~220 nm .

Q. What are the recommended handling and storage protocols for this compound?

Store at room temperature in inert, airtight containers away from moisture and direct sunlight. Use in a well-ventilated fume hood with PPE (gloves, lab coat, safety goggles). Avoid exposure to strong acids/bases, which may degrade the carbamate group .

Advanced Research Questions

Q. How do reaction conditions influence the stability and reactivity of this compound?

Stability studies show degradation under acidic/basic conditions (pH <3 or >10), with hydrolysis of the carbamate group generating CO2_2 and tertiary amines. Thermal analysis (TGA/DSC) reveals decomposition above 150°C. Reaction with nucleophiles (e.g., amines) at the chloropropyl chain is favored in polar aprotic solvents like DMF .

Q. What mechanistic insights exist for stereochemical control in derivatives of this compound?

Enantiomeric purity in chiral analogs can be achieved using chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis. For example, tert-butyl carbamates with cyclopentyl or azetidine backbones show stereoselectivity via dynamic kinetic resolution in the presence of Rh or Ru catalysts . Optimization of temperature (-20°C to 25°C) and solvent polarity (THF vs. toluene) is critical for minimizing racemization .

Q. How can researchers resolve contradictions in reported reaction yields or product distributions?

Discrepancies often arise from:

  • Impurity profiles : Unreacted starting materials (e.g., residual 3-chloropropyl chloride) may skew yields. Use GC-MS or 19F^{19}\text{F} NMR (if fluorinated analogs exist) for trace analysis .
  • Reaction scalability : Pilot-scale syntheses may require adjusted mixing rates or temperature gradients compared to small batches. Computational modeling (DFT) aids in predicting optimal conditions .

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